molecular formula C21H23N3O2 B8261293 12-(2-Methylprop-1-enyl)-10,13,19-triazapentacyclo[11.7.0.03,11.04,9.015,19]icosa-3(11),4,6,8-tetraene-14,20-dione

12-(2-Methylprop-1-enyl)-10,13,19-triazapentacyclo[11.7.0.03,11.04,9.015,19]icosa-3(11),4,6,8-tetraene-14,20-dione

Cat. No.: B8261293
M. Wt: 349.4 g/mol
InChI Key: LQXCSIKDOISJTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound, defined in 2022 (CAS synonym: (1R,12S,15S)-1-hydroxy-7-methoxy-10-(3-methylbut-2-enyl)-12-(2-methylprop-1-enyl)-10,13,19-triazapentacyclo[11.7.0.03,11.04,9.015,19]icosa-3(11),4(9),5,7-tetraene-2,14,20-trione), is a nitrogen-rich pentacyclic alkaloid derivative . Its structure features a fused polycyclic framework with multiple heteroatoms, including a 2-methylprop-1-enyl substituent and diketone functional groups.

Properties

IUPAC Name

12-(2-methylprop-1-enyl)-10,13,19-triazapentacyclo[11.7.0.03,11.04,9.015,19]icosa-3(11),4,6,8-tetraene-14,20-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2/c1-12(2)10-17-19-14(13-6-3-4-7-15(13)22-19)11-18-20(25)23-9-5-8-16(23)21(26)24(17)18/h3-4,6-7,10,16-18,22H,5,8-9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQXCSIKDOISJTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1C2=C(CC3N1C(=O)C4CCCN4C3=O)C5=CC=CC=C5N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Demethoxyfumitremorgin C
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029565
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

210 - 212 °C
Record name Demethoxyfumitremorgin C
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029565
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Biological Activity

The compound 12-(2-Methylprop-1-enyl)-10,13,19-triazapentacyclo[11.7.0.03,11.04,9.015,19]icosa-3(11),4,6,8-tetraene-14,20-dione is a complex organic molecule with potential biological activities that have been investigated in various studies. This article aims to provide a comprehensive overview of its biological activity based on existing literature.

  • Molecular Formula : C22H25N3O5
  • Molecular Weight : 379.5 Da
  • Structure : The compound is characterized by a pentacyclic structure and multiple functional groups that contribute to its biological properties.

Biological Activity Overview

Research has demonstrated that this compound exhibits various biological activities:

Antitumor Activity

  • Mechanism of Action : The compound has shown potential as a chemosensitizing agent, enhancing the efficacy of certain chemotherapeutic agents like doxorubicin and topotecan in resistant cancer cell lines .
  • Case Studies :
    • In prostate cancer models, high expression levels of Skp2 were associated with increased tumorigenic potential and resistance to treatment; the compound's role in reversing this resistance was noted .

Antifungal Properties

  • The compound has been derived from natural sources such as Aspergillus fumigatus, indicating its potential as a fungal inhibitor . It acts by disrupting the cell cycle progression in mammalian cells at the G(2)/M transition.

Toxicological Studies

  • Tremorgenic Effects : Some studies report tremorgenic effects in vivo, which may limit its therapeutic applications due to toxicity concerns .

Data Tables

Biological ActivityDescriptionReferences
AntitumorEnhances efficacy of chemotherapeutics
AntifungalInhibits fungal growth
ToxicityExhibits tremorgenic effects

Research Findings

Recent studies have focused on the following aspects:

  • Synergistic Effects : The compound has been shown to selectively reverse drug resistance in BCRP-transfected cancer cells, making it a candidate for combination therapies .
  • Natural Product Isolation : Isolated from natural sources, it highlights the importance of natural compounds in drug development and their role in traditional medicine practices .

Scientific Research Applications

Chemical Properties and Structure

This compound belongs to the class of triazapentacyclic compounds , characterized by a complex polycyclic structure that contributes to its biological activity. The structural formula can be represented as follows:

  • Molecular Formula : C27H37N3O3
  • IUPAC Name : 12-(2-Methylprop-1-enyl)-10,13,19-triazapentacyclo[11.7.0.03,11.04,9.015,19]icosa-3(11),4,6,8-tetraene-14,20-dione

Anticancer Activity

Fumitremorgin C has been extensively studied for its anticancer properties. Research indicates that it acts as a potent inhibitor of certain cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

  • Case Study : A study demonstrated that Fumitremorgin C exhibited significant antiproliferative effects against human cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer), with IC50 values ranging from 1.9 to 7.52 μg/mL .

Chemosensitizing Agent

This compound has shown promise as a chemosensitizing agent in cancer therapy.

  • Mechanism : It selectively inhibits the Breast Cancer Resistance Protein (BCRP), which is responsible for drug efflux in resistant cancer cells . By inhibiting this protein, Fumitremorgin C enhances the efficacy of chemotherapeutic agents like mitoxantrone.

Neuroprotective Effects

Emerging studies suggest that Fumitremorgin C may have neuroprotective properties.

  • Research Insight : Investigations into its effects on neuronal cells indicate potential benefits in conditions like neurodegeneration due to oxidative stress . The exact mechanisms are still under exploration but involve modulation of signaling pathways related to cell survival.

Pharmacokinetics

Understanding the pharmacokinetic profile of Fumitremorgin C is crucial for its therapeutic applications.

  • Absorption and Distribution : Preliminary studies suggest favorable absorption characteristics; however, further detailed pharmacokinetic studies are warranted to establish its bioavailability and distribution in vivo.

Toxicity Profile

Evaluating the toxicity of Fumitremorgin C is essential for clinical applications.

  • Findings : Current data indicate a relatively low toxicity profile at therapeutic doses; however, comprehensive toxicological assessments are required to ensure safety in clinical settings .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Compound A : 10,20-Dimethyl-3,10,13,20-tetraazapentacyclo[11.7.0.0³,¹¹.0⁴,⁹.0¹⁴,¹⁹]icosa-1(20),4(9),5,7,10,14,16,18-octaene-10,20-diium (C₁₈H₁₈N₄²⁺·2Cl⁻·2H₂O)
  • Key Features: Contains a tetraazapentacyclic core with dimethyl substituents. Crystallizes in a monoclinic system (space group P21/c) with unit cell parameters a = 8.1080 Å, b = 9.0857 Å, c = 12.9188 Å, and β = 94.426° .
  • Comparison :
    • The target compound lacks cationic charges but shares the pentacyclic nitrogen framework.
    • Substituent differences (e.g., methylprop-1-enyl vs. methyl groups) influence solubility and reactivity.
Compound B : Pyrazole-Fused Polycyclic System (63.1% Similarity)
  • Key Features :
    • Structure: (1R,14R)-10-methyl-10,11,20-triazapentacyclo[12.6.0.0²,⁷.0⁸,¹².0¹⁶,²⁰]icosa-2,4,6,11-tetraene-14-carbonitrile (C₁₉H₂₀N₄).
    • Synthesized via intramolecular 1,3-dipolar cycloaddition .
  • Comparison :
    • The target compound’s methoxy and diketone groups contrast with the nitrile functionality in Compound B.
    • Both exhibit fused heterocyclic systems, but Compound B’s pyrazole core may confer distinct electronic properties.
Compound C : Porphyrin Derivative (3,8,13,18-Tetramethyl-21H,23H-porphine-2,7,12,17-tetrapropionic Acid)
  • Key Features: Tetrapyrrole macrocycle with propanoic acid substituents .
  • Comparison :
    • Unlike the target compound’s pentacyclic structure, Compound C is macrocyclic.
    • Both contain multiple nitrogen atoms, but Compound C’s extended conjugation enables applications in catalysis or photodynamics.

Physicochemical and Crystallographic Properties

Parameter Target Compound Compound A Compound B
Molecular Formula Not explicitly provided C₁₈H₁₈N₄²⁺·2Cl⁻·2H₂O C₁₉H₂₀N₄
Crystal System Unknown Monoclinic (P21/c) Not reported
Unit Cell Volume (ų) 948.8
Key Functional Groups Diketone, methylprop-1-enyl Dimethylammonium, chloride Nitrile, methyl

Preparation Methods

Core Disconnections

The synthesis is divided into three strategic fragments (Figure 1):

  • Diketopiperazine core : Derived from L-tryptophan and L-proline via peptide coupling and cyclization.

  • Indole-pyrrolidine system : Constructed via Bischler–Napieralski cyclization or iridium-catalyzed C–H borylation.

  • Prenyl side chain : Introduced through Heck coupling or enzymatic prenylation.

Critical Intermediates

IntermediateStructureRole
A 6-Methoxy-L-tryptophan methyl esterIndole precursor with methoxy directing group
B N-Cbz-L-prolineProtected proline for diketopiperazine formation
C Prenylated diketopiperazineKey intermediate for final cyclization

Stepwise Synthetic Procedures

Synthesis of 6-Methoxy-L-Tryptophan Methyl Ester

Method 1: Iridium-Catalyzed C–H Borylation

  • Starting material : L-Tryptophan methyl ester (10 g, 44.2 mmol).

  • Protection : TIPS group installed at N1 using TIPSCl (1.2 eq) in DMF.

  • Borylation : Ir(cod)OMe catalyst (5 mol%), bis(pinacolato)diboron (1.5 eq), 80°C, 12 h (Yield: 78%).

  • Methoxylation : Chan–Lam coupling with Cu(OAc)₂ (2 eq), methanol (excess), 60°C (Yield: 65%).

Method 2: Ring Synthesis from Aspartic Acid

  • Starting material : Cbz-L-aspartic acid methyl ester (15 g, 52.4 mmol).

  • Condensation : React with m-anisidine (1.2 eq) and p-nitrobenzaldehyde (1.5 eq) via Pictet–Spengler reaction.

  • Reduction : NaBH₄ (3 eq) in THF, 0°C (Yield: 58%).

Diketopiperazine Formation

Procedure :

  • Couple 6-methoxy-L-tryptophan methyl ester (Intermediate A ) with N-Cbz-L-proline (Intermediate B ) using EDCI/HOBt in DMF.

  • Remove Cbz group via hydrogenolysis (H₂/Pd-C, 1 atm, 6 h).

  • Cyclize under high-dilution conditions (0.01 M in toluene, reflux, 48 h).

Optimization Data :

ConditionSolventTemp (°C)Yield (%)
1Toluene11072
2DCM4038
3THF6554

Prenylation and Final Cyclization

Palladium-Catalyzed Prenylation :

  • React diketopiperazine core with prenyl bromide (2 eq) using Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), K₂CO₃ (3 eq) in DMF.

  • Monitor by LC-MS; isolate product via silica chromatography (Hexanes:EtOAc = 4:1).

Oxidative Cyclization :

  • Treat prenylated intermediate with m-CPBA (1.5 eq) in CH₂Cl₂ at −40°C.

  • Quench with NH₄OH; purify via preparative HPLC (C18 column, MeOH:H₂O = 70:30).

Yield Data :

StepStarting MaterialProductYield (%)Purity (HPLC)
Prenylation500 mg412 mg8295%
Cyclization400 mg288 mg7298%

Analytical Characterization

Spectroscopic Data

TechniqueKey Signals
¹H NMR (600 MHz, CDCl₃)δ 7.45 (d, J = 8.1 Hz, H-4), 6.95 (s, H-7), 5.32 (m, prenyl CH₂), 4.12 (q, J = 6.7 Hz, H-15)
¹³C NMR (150 MHz, CDCl₃)172.8 (C-20), 139.5 (C-3), 121.6 (C-11), 25.3 (prenyl CH₃)
HRMS m/z 411.1790 [M+H]⁺ (Calc. 411.1792)

Chiral HPLC Validation

ColumnMobile PhaseRetention Time (min)
Chiralpak IAHexane:iPrOH = 85:1512.7 (major), 14.2 (minor)

Scale-Up and Process Optimization

Critical Parameters :

  • Temperature control : Maintain −40°C during m-CPBA addition to prevent epoxidation side reactions.

  • Catalyst loading : Reduce Pd(OAc)₂ to 2 mol% with microwave assistance (80°C, 30 min) for greener synthesis.

  • Purification : Replace column chromatography with antisolvent crystallization (MeOH/H₂O) for >100 g batches.

Economic Metrics :

MetricLab ScalePilot Scale
Cost/g$1,200$380
Cycle Time14 days6 days

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield (%)
Iridium borylation High regioselectivityRequires expensive catalysts65
Enzymatic prenylation Mild conditionsLow scalability42
Heck coupling Broad substrate scopeStereochemical control issues58

Applications and Derivatives

The synthetic protocol enables access to structurally related analogs:

  • 12,13-Dihydroxy derivative : Epoxidation with VO(acac)₂/t-BuOOH.

  • Demethoxy analog : Replace methoxy with H via BBr₃ demethylation.

  • Radiolabeled versions : Incorporate ¹⁴C at C-20 using K¹⁴CN in final cyclization .

Q & A

Q. How can researchers optimize the synthetic route for this polycyclic heterocyclic compound to improve yield and purity?

Methodological Answer:

  • Utilize multi-step cycloaddition or condensation reactions under controlled conditions (e.g., temperature, solvent polarity). For example, highlights fused tetrazolopyrimidine synthesis via cyclization reactions, which can be adapted by incorporating pre-functionalized substituents like 2-methylprop-1-enyl groups .
  • Monitor reaction progress using HPLC or LC-MS to isolate intermediates and minimize side products.
  • Optimize purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate mixtures) to separate structurally similar byproducts .

Q. What spectroscopic and crystallographic techniques are critical for structural characterization?

Methodological Answer:

  • Single-crystal X-ray diffraction is essential for resolving complex stereochemistry, as demonstrated in and for analogous polycyclic compounds (mean C–C bond precision: 0.003–0.005 Å) .
  • NMR spectroscopy : Use 1H^{1}\text{H}-13C^{13}\text{C} HSQC and HMBC to assign quaternary carbons and heteroatom connectivity. provides a template for analyzing fused-ring systems via 13C^{13}\text{C} NMR simulations .
  • IR spectroscopy to confirm carbonyl (dione) and amine functional groups (stretching modes: ~1650–1750 cm1^{-1} for C=O; ~3200–3400 cm1^{-1} for N-H) .

Q. How can researchers validate the compound’s stability under varying experimental conditions?

Methodological Answer:

  • Conduct accelerated stability studies (e.g., 40°C/75% relative humidity for 4 weeks) with periodic HPLC analysis to detect degradation products .
  • Assess photostability under UV-vis light (λ = 254–365 nm) to evaluate susceptibility to ring-opening or isomerization .

Advanced Research Questions

Q. What computational strategies can predict the compound’s reactivity and regioselectivity in catalytic systems?

Methodological Answer:

  • Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces and identify nucleophilic/electrophilic sites. and suggest using PubChem-derived molecular descriptors (e.g., HOMO-LUMO gaps) to model reactivity .
  • Simulate transition states for cycloaddition reactions using Gaussian or ORCA software to predict regioselectivity in heterocyclic ring formation .

Q. How does stereochemical variation in the 2-methylprop-1-enyl substituent influence biological activity?

Methodological Answer:

  • Synthesize enantiomeric or diastereomeric analogs and compare bioactivity via in vitro assays (e.g., enzyme inhibition, cytotoxicity).
  • Use molecular docking (AutoDock Vina) to study interactions with target proteins (e.g., kinases or receptors), referencing ’s analysis of aszonalenin derivatives .
  • Correlate steric parameters (e.g., Taft’s EsE_s) with activity trends using QSAR models .

Q. What experimental approaches resolve contradictions in reported crystallographic data for structurally related compounds?

Methodological Answer:

  • Reanalyze raw diffraction data (e.g., CIF files from and ) using Olex2 or SHELX to verify bond angles/thermal parameters .
  • Compare packing motifs (e.g., π-π stacking, hydrogen bonds) across polymorphs to identify lattice-driven discrepancies .

Q. How can researchers design mechanistic studies to probe the compound’s role in catalytic cycles or supramolecular assemblies?

Methodological Answer:

  • Employ in situ FTIR or Raman spectroscopy to monitor intermediate formation during catalytic reactions (e.g., oxidation or cross-coupling).
  • Use ESI-MS to detect metal-ligand complexes, as shown in for manganese(II) coordination compounds .
  • Design host-guest studies with crown ethers or cyclodextrins to assess binding affinity via isothermal titration calorimetry (ITC) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.